molecular formula C15H14N4O6S B11486843 methyl 3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-2-carboxylate

methyl 3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-2-carboxylate

Cat. No.: B11486843
M. Wt: 378.4 g/mol
InChI Key: PYZKZMBTGBVPRR-UHFFFAOYSA-N
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Description

Methyl 3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-2-carboxylate is a complex organic compound that features an indole core structure Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-2-carboxylate typically involves multiple steps. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . The sulfonylation and esterification steps follow, where appropriate sulfonyl chlorides and methyl esters are used under basic or acidic conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects often involves the inhibition of specific enzymes or receptors. For instance, it may bind to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets methyl 3-{[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]amino}-1H-indole-2-carboxylate apart is its combination of the indole core with the sulfonyl and ester functional groups. This unique structure allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .

Properties

Molecular Formula

C15H14N4O6S

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 3-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-1H-indole-2-carboxylate

InChI

InChI=1S/C15H14N4O6S/c1-7-12(13(20)18-15(22)16-7)26(23,24)19-10-8-5-3-4-6-9(8)17-11(10)14(21)25-2/h3-6,17,19H,1-2H3,(H2,16,18,20,22)

InChI Key

PYZKZMBTGBVPRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=C(NC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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